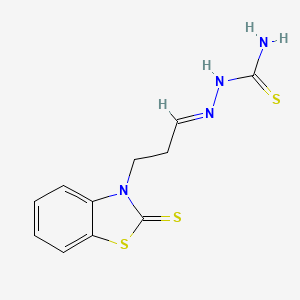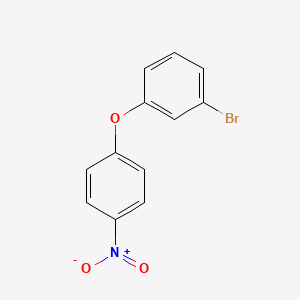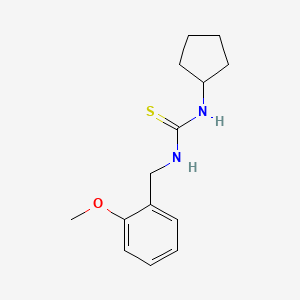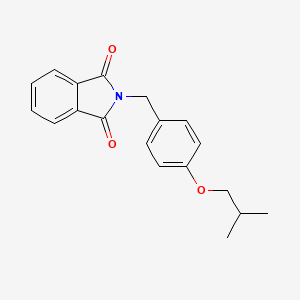![molecular formula C13H18Cl2N2O2S B5696530 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5696530.png)
2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. This compound has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
作用机制
2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide acts as a selective antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Adenosine A1 receptors are involved in various physiological processes, including cardiovascular function, neuronal activity, and sleep-wake cycles. 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide binds to adenosine A1 receptors and blocks their activation by endogenous adenosine, which leads to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide depend on the specific experimental conditions and the target tissue or organ. In general, 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to decrease heart rate and blood pressure, increase neuronal activity, and modulate sleep-wake cycles. 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments is its high selectivity for adenosine A1 receptors, which allows for specific targeting of this receptor subtype. Another advantage is its well-established synthesis method and availability from commercial sources. However, one limitation of using 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations for effective inhibition.
未来方向
There are several future directions for research on 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide and adenosine A1 receptors. One direction is to investigate the role of adenosine A1 receptors in the pathogenesis of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore the potential therapeutic applications of adenosine A1 receptor antagonists, including 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of adenosine A1 receptors in different tissues and organs.
合成方法
The synthesis of 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide involves several steps. The first step is the preparation of 2,5-dichlorobenzenesulfonyl chloride by reacting 2,5-dichlorobenzenesulfonic acid with thionyl chloride. The second step is the preparation of 3-(1-pyrrolidinyl)propylamine by reacting 1-pyrrolidinepropanol with sodium hydride and 3-bromopropylamine. The final step is the reaction of 2,5-dichlorobenzenesulfonyl chloride and 3-(1-pyrrolidinyl)propylamine to yield 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide.
科学研究应用
2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been used in various scientific research studies to investigate the role of adenosine A1 receptors in different physiological and pathological processes. For example, 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been used to study the effects of adenosine A1 receptors on cardiovascular function, neuronal activity, and sleep-wake cycles. 2,5-dichloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has also been used to investigate the role of adenosine A1 receptors in the development of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
2,5-dichloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c14-11-4-5-12(15)13(10-11)20(18,19)16-6-3-9-17-7-1-2-8-17/h4-5,10,16H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXPDKXFTZKZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[3-(pyrrolidin-1-yl)propyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)



![4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)

![N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5696510.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5696514.png)
